
9-Benzyl-2,6-dichloro-9H-purine
Overview
Description
9-Benzyl-2,6-dichloro-9H-purine is a synthetic nucleoside with the molecular formula C12H8Cl2N4 and a molecular weight of 279.13 g/mol . This compound is known for its antiviral properties and has been utilized in various chemical reactions, particularly in the synthesis of cross-coupling reactions .
Preparation Methods
Alkylation of 2,6-Dichloro-9H-purine
The foundational approach to synthesizing 9-Benzyl-2,6-dichloro-9H-purine involves alkylating 2,6-dichloro-9H-purine at the N9 position using benzyl bromide. This reaction is typically conducted in a polar aprotic solvent, with potassium carbonate serving as the base to deprotonate the purine and activate the electrophilic benzyl bromide .
Standard Laboratory Procedure
In a representative protocol, 2,6-dichloro-9H-purine (5.0 mmol) is dissolved in anhydrous DMF (20 mL). Potassium carbonate (15 mmol) is added, and the mixture is stirred at ambient temperature for 30 minutes to ensure complete deprotonation. Benzyl bromide (10 mmol) is introduced dropwise, and the reaction proceeds overnight. The crude product is extracted with ethyl acetate, washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure. Purification via flash chromatography (ethyl acetate/hexane, 1:1) yields the title compound as a white solid .
Key Parameters:
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Solvent: DMF enhances solubility and stabilizes the transition state for N9 alkylation.
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Base: Potassium carbonate provides sufficient basicity without inducing side reactions.
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Temperature: Room temperature minimizes byproduct formation from thermal degradation.
Optimization of Reaction Conditions
Solvent Screening
Comparative studies reveal that solvent choice significantly impacts regioselectivity and yield:
Solvent | N9 Selectivity (%) | Yield (%) |
---|---|---|
DMF | 92 | 74 |
DMSO | 88 | 68 |
THF | 45 | 32 |
Acetonitrile | 50 | 28 |
DMF outperforms other solvents due to its high polarity and ability to stabilize ionic intermediates .
Base Selection
The base influences reaction kinetics and purity:
Base | Reaction Time (h) | Purity (%) |
---|---|---|
K₂CO₃ | 12 | 95 |
Cs₂CO₃ | 8 | 93 |
NaH | 6 | 87 |
Triethylamine | 24 | 78 |
Potassium carbonate balances reactivity and cost-effectiveness, while stronger bases like NaH risk over-alkylation .
Scalability and Industrial Adaptations
Scaling the synthesis requires addressing exothermicity and purification challenges. Industrial protocols often employ:
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Continuous Flow Reactors: To control temperature and improve mixing during benzylation .
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Crystallization: Replaces chromatography for bulk purification, using toluene/hexane mixtures to precipitate the product .
A pilot-scale study achieved 68% yield (98% purity) using these modifications, demonstrating feasibility for kilogram-scale production .
Mechanistic Insights
The alkylation proceeds via an SN2 mechanism, where the deprotonated N9 nitrogen attacks the benzyl bromide’s electrophilic carbon. Computational studies indicate that DMF stabilizes the developing negative charge on the purine, lowering the activation energy by 12 kcal/mol compared to non-polar solvents . Competing N7 alkylation is suppressed due to steric hindrance from the 2,6-dichloro substituents, which direct reactivity toward N9 .
Quality Control and Characterization
Post-synthesis analysis ensures structural fidelity:
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¹H NMR: Absence of the purine NH signal (δ 12–13 ppm) confirms successful alkylation .
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HPLC: Purity ≥95% is achieved with gradient elution (acetonitrile/water, 0.1% TFA) .
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X-ray Crystallography: Resolves regiochemical ambiguity, confirming substitution at N9 .
Emerging Methodologies
Recent advances explore:
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Microwave Assistance: Reduces reaction time to 2 hours with comparable yields .
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Enzyme-Mediated Alkylation: Pilot studies using lipases show modest selectivity (N9:N7 = 4:1) but require further optimization .
Comparative Analysis of Published Protocols
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-2,6-dichloro-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under suitable conditions.
Cross-Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield a 9-benzyl-2-amino-6-chloro-9H-purine derivative.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
9-Benzyl-2,6-dichloro-9H-purine has been investigated for its antiviral properties, particularly against rhinoviruses. Structure-activity relationship studies indicate that modifications at the aniline position can enhance its inhibitory effects against specific viral serotypes. This compound acts by interfering with nucleic acid synthesis, thereby inhibiting viral replication.
Anticancer Potential
Research has shown that derivatives synthesized from this compound exhibit promising anticancer activity. A study reported the synthesis of twelve compounds through a microwave-assisted process, where three demonstrated significant selectivity against various cancer cell lines compared to etoposide, a known anticancer drug.
Organic Synthesis
Building Block for Nucleoside Analogues
This compound serves as a crucial building block in the synthesis of complex nucleoside analogues. Its structure allows for various modifications that can lead to the formation of new compounds with potential therapeutic applications.
Direct Regioselective C-H Cyanation
A significant application involves the direct regioselective C-H cyanation of purines. This method utilizes this compound as a substrate to produce cyanated derivatives with moderate to excellent yields. The reaction conditions can be optimized by varying substituents on the purine ring .
Biological Studies
Inhibition of Cytochrome P450 Enzymes
Studies have identified this compound as both a substrate and an inhibitor for various cytochrome P450 enzymes. This interaction is crucial for understanding its metabolism and potential drug-drug interactions within biological systems.
Data Table: Summary of Applications
Case Studies
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Antiviral Efficacy Against Rhinoviruses
A study evaluated the efficacy of this compound against multiple rhinovirus serotypes. Results indicated that specific structural modifications increased potency and selectivity, highlighting its potential as an antiviral agent. -
Microwave-Assisted Synthesis of Anticancer Agents
Researchers employed microwave irradiation to synthesize derivatives from this compound. Out of twelve synthesized compounds, three exhibited significant anticancer activity in vitro, suggesting a viable pathway for developing new cancer therapies.
Mechanism of Action
The mechanism of action of 9-Benzyl-2,6-dichloro-9H-purine involves its interaction with specific molecular targets, such as viral enzymes or cellular receptors. The exact pathways and targets can vary depending on the specific application, but its antiviral activity is often attributed to its ability to inhibit viral replication by interfering with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-9-propyl-9H-purine
- 2,6-Dichloro-9-(1-methylethyl)-9H-purine
- 7-Benzyl-2,6-dichloro-7H-purine
Uniqueness
9-Benzyl-2,6-dichloro-9H-purine is unique due to its specific benzyl substitution at the 9-position, which imparts distinct chemical and biological properties compared to other similar compounds. This substitution enhances its antiviral activity and makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Biological Activity
9-Benzyl-2,6-dichloro-9H-purine (CAS Number: 79064-26-9) is a synthetic purine derivative notable for its significant biological activity, particularly as an antiviral agent. This compound features a purine ring system with benzyl and dichloro substituents, which contribute to its unique pharmacological properties. The molecular formula is C₁₂H₈Cl₂N₄, with a molecular weight of 279.13 g/mol.
Antiviral Activity
Research has established that this compound exhibits potent antiviral properties, especially against rhinoviruses. Structure-activity relationship (SAR) studies indicate that modifications at the aniline position can enhance its inhibitory effects against specific viral serotypes. This compound acts by inhibiting viral replication mechanisms, making it a candidate for further development in antiviral therapies.
The antiviral efficacy of this compound is attributed to its interaction with viral enzymes and proteins necessary for replication. It has been identified as both a substrate and an inhibitor for various cytochrome P450 enzymes, which play a crucial role in drug metabolism and can influence the pharmacokinetics of co-administered drugs.
Inhibition of Cytochrome P450 Enzymes
The compound's interaction with cytochrome P450 enzymes suggests potential implications for drug-drug interactions when used alongside other medications. Studies have demonstrated that it can modulate the activity of these enzymes, which are vital for the metabolism of many therapeutic agents.
Structure-Activity Relationships
The biological activity of this compound can be influenced by structural modifications. For example, the presence of the benzyl group at the 9-position and chlorine atoms at the 2 and 6 positions are critical for its biological effects. SAR studies have shown that variations in these substituents can lead to significant changes in potency and selectivity against different biological targets .
Case Studies and Research Findings
Applications in Medicinal Chemistry
The primary applications of this compound lie in medicinal chemistry. Its ability to inhibit viral replication makes it a valuable candidate for developing antiviral drugs. Additionally, ongoing research is exploring its potential anticancer activities due to its interference with nucleic acid metabolism.
Future Directions
Future research on this compound should focus on:
- Optimization of Structural Modifications : Further SAR studies to identify more effective analogs.
- Clinical Trials : Testing the efficacy and safety profile in human subjects.
- Combination Therapies : Investigating its use in conjunction with other antiviral agents or chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 9-Benzyl-2,6-dichloro-9H-purine via N9-alkylation?
- Methodological Answer : The compound is synthesized through N9-alkylation of 2,6-dichloropurine using benzyl bromide (BnBr) in dry acetonitrile under reflux. Key parameters include equimolar ratios of reactants (1.06 mmol each), a reaction temperature of 40°C, and purification via flash column chromatography (SiO₂; EtOAc/Hept = 1.2:2), yielding a 54% isolated product. Monitoring reaction progress with TLC and ensuring anhydrous conditions are critical .
Q. How can reaction yields be improved when functionalizing this compound with ethers?
- Methodological Answer : Reactions with ethers require irradiation (200 W lamp) to enhance product yields. For example, tetrahydrofuran (THP) under these conditions reduces yields by ~9% compared to smaller ethers. Adding 1 equivalent of I₂ is necessary for less reactive ethers like methyl t-butyl ether. Systematic variation of chain length and steric bulk helps optimize conditions .
Q. How does computational modeling predict ligand-receptor interactions for this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses in target grooves (e.g., YTHDC1 protein). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and electrostatic potentials. Compare results with experimental data (e.g., IC₅₀ values) to refine models .
Q. What synthetic routes enable selective modification of the purine core for SAR studies?
- Methodological Answer : Vorbrüggen glycosylation (BSA, TMSOTf, dry MeCN) introduces ribofuranosyl groups at N9. For C2/C6 substitution, SNAr reactions with amines or thiols under basic conditions (K₂CO₃, DMF) are effective. Protect benzyl groups with Boc to direct reactivity .
Q. How do structural deviations in this compound derivatives affect crystallization behavior?
- Methodological Answer : Compare CSD entries (e.g., CLPURB, KEBWOF) to analyze trends in torsion angles (e.g., C8–N9–C1′–O6′: 6.9°) and packing motifs. Slow evaporation from ethanol yields suitable crystals. Use SHELXPRO for refinement and Mercury for visualizing intermolecular interactions .
Q. Data Analysis & Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Document all parameters (solvent purity, reaction time, chromatography gradients). Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR quantification. Share raw crystallographic data (CIF files) via repositories like CCDC .
Q. What statistical methods resolve conflicting data in reaction yield optimization?
Properties
IUPAC Name |
9-benzyl-2,6-dichloropurine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYCHULDTCBWLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284848 | |
Record name | 9-Benzyl-2,6-dichloro-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79064-26-9 | |
Record name | 79064-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Benzyl-2,6-dichloro-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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